Brinzolamide-d5 HCl
Description
Brinzolamide-d5 HCl is a deuterium-labeled analog of brinzolamide, a sulfonamide-derived carbonic anhydrase inhibitor (CAI) used primarily in ophthalmology to reduce intraocular pressure in glaucoma patients . The compound incorporates five deuterium atoms, replacing hydrogen atoms at specific positions, to enhance its utility as an internal standard (IS) in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This isotopic labeling allows precise differentiation between endogenous brinzolamide and its deuterated counterpart, improving accuracy in pharmacokinetic and metabolic studies .
This compound shares the core structure of brinzolamide, including the thienothiopyran-2-sulfonamide moiety, but exhibits a molecular weight of 388.54 g/mol (vs. brinzolamide’s 383.49 g/mol) due to deuterium substitution . It is commercially available from suppliers like Cayman Chemical, Santa Cruz Biotechnology, and Veeprho, with applications spanning therapeutic drug monitoring, metabolic pathway analysis, and method validation .
Properties
Molecular Formula |
C12H16D5N3O5S3.HCl |
|---|---|
Molecular Weight |
424.999 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Brinzolamide-d5 HCl and Related Compounds
Key Observations:
Deuterated vs. Non-Deuterated Analogs: this compound and acetazolamide-d3 serve as ISs, leveraging deuterium to avoid interference with endogenous analytes during LC-MS/MS . In contrast, non-deuterated brinzolamide and dorzolamide are therapeutic CAIs with distinct pharmacokinetic profiles . this compound exhibits a 5 g/mol mass increase over brinzolamide, critical for distinguishing isotopic peaks in mass spectrometry .
Metabolite-Specific Analogs :
- O-Desmethyl Brinzolamide-d5 is a deuterated metabolite used to study brinzolamide’s biotransformation pathways, whereas N-Desethyl Brinzolamide-d3 (MW 359.47 g/mol) aids in quantifying dealkylation products .
Therapeutic Counterparts: Dorzolamide HCl, another topical CAI, shares brinzolamide’s mechanism but differs in solubility and ocular bioavailability, influencing their clinical efficacy .
Analytical Performance in Research
Table 2: Methodological Comparisons in Recent Studies
Key Findings:
- This compound demonstrates superior extraction efficiency and lower LOQ compared to non-deuterated dorzolamide, attributed to its isotopic stability and minimized matrix effects .
- Acetazolamide-d3, while structurally distinct, is co-analyzed with this compound in multi-analyte panels, highlighting their complementary roles in CAI quantification .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when using Brinzolamide-d5 HCl as an internal standard in mass spectrometry (MS)-based assays?
- Methodological Answer : this compound, a deuterated isotopologue, is used to correct for matrix effects and ionization efficiency in MS. Ensure its stability matches the analyte by testing under identical extraction and chromatographic conditions. Validate linearity, limit of detection (LOD), and precision using calibration curves with analyte-to-internal standard response ratios. Include controls for potential isotopic interference (e.g., natural abundance deuterium) .
Q. How should researchers characterize the purity and isotopic enrichment of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm structural integrity and high-resolution MS to verify isotopic enrichment (>98% d5). Quantify residual non-deuterated Brinzolamide via reverse-phase HPLC with UV detection at 254 nm. Cross-validate results with elemental analysis to ensure stoichiometric HCl content .
Q. What are best practices for handling this compound to prevent degradation during storage?
- Methodological Answer : Store lyophilized this compound in amber vials at -20°C under inert gas (argon). Monitor stability via accelerated degradation studies (40°C/75% relative humidity for 4 weeks) and compare HPLC purity pre- and post-storage. Avoid freeze-thaw cycles for reconstituted solutions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound stability data under varying pH conditions?
- Methodological Answer : Discrepancies often arise from hydrolysis kinetics. Perform pH-rate profiling (pH 1–9) at 37°C, sampling at intervals for LC-MS analysis. Use Arrhenius plots to model degradation pathways. Compare degradation products with synthetic standards (e.g., des-deutero byproducts) to identify pH-sensitive bonds .
Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic (PK) data involving this compound?
- Methodological Answer : Apply non-compartmental analysis (NCA) for initial AUC and half-life estimates. For saturation kinetics (e.g., protein binding), use compartmental modeling (e.g., Michaelis-Menten) in software like Phoenix WinNonlin. Validate models with Akaike Information Criterion (AIC) and visual predictive checks .
Q. How can LC-MS/MS parameters be optimized to distinguish this compound from endogenous matrix interferents in ocular tissue samples?
- Methodological Answer : Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile gradient. Optimize collision energy (CE) via direct infusion to maximize precursor-to-product ion transitions (e.g., m/z 384→238 for this compound). Validate specificity using blank matrix samples from ≥6 donors .
Q. What ethical frameworks apply when using this compound in preclinical studies targeting intraocular pressure (IOP)?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Justify animal models (e.g., rabbits vs. primates) via systematic reviews of IOP physiology. Adhere to ARVO or IACUC guidelines for humane endpoints and sample size minimization .
Data Contradiction & Validation
Q. How to address conflicting reports on this compound’s solubility in aqueous buffers?
- Methodological Answer : Replicate solubility assays using standardized buffers (e.g., PBS pH 7.4) at 25°C. Use dynamic light scattering (DLS) to detect aggregation. Compare with published data by normalizing for ionic strength and temperature. Disclose all buffer components to enable cross-study validation .
Q. What validation protocols ensure reproducibility in this compound’s carbonic anhydrase inhibition assays?
- Methodological Answer : Use a stopped-flow assay with recombinant human CA-II. Pre-incubate enzyme with this compound (0.1–10 µM) for 10 min. Validate via Lineweaver-Burk plots to confirm competitive inhibition. Include positive controls (e.g., acetazolamide) and report IC50 with 95% confidence intervals .
Tables for Key Data
| Parameter | This compound | Validation Method | Reference |
|---|---|---|---|
| Isotopic Enrichment | >98% d5 | HR-MS (Q-TOF) | |
| Purity (HPLC-UV) | ≥99.5% | C18 column, 254 nm | |
| Aqueous Solubility (pH 7.4) | 0.32 mg/mL | DLS + nephelometry | |
| Plasma Stability (24h, 37°C) | 97.8% intact | LC-MS/MS (MRM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
